REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][OH:12])=[CH:5][CH:4]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.CCCCCCC>C(Cl)Cl>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH:11]=[O:12])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)CCCO)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration over a pad of silicagel (15 g)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)CCC=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |